(3-Cyclopropylazetidin-3-yl)methanolhydrochloride
Description
(3-Cyclopropylazetidin-3-yl)methanol hydrochloride is a hydrochloride salt of a substituted azetidine derivative. The compound features a four-membered azetidine ring with a cyclopropyl group and a hydroxymethyl substituent at the 3-position. Hydrochloride salts are commonly employed in pharmaceuticals to improve aqueous solubility and bioavailability.
Properties
CAS No. |
2792201-56-8 |
|---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(3-cyclopropylazetidin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c9-5-7(3-8-4-7)6-1-2-6;/h6,8-9H,1-5H2;1H |
InChI Key |
KQPNKCKFVMPTTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CNC2)CO.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropylazetidin-3-yl)methanolhydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with an appropriate azetidine precursor, followed by the introduction of a hydroxymethyl group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropylazetidin-3-yl)methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and various substituted azetidine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Cyclopropylazetidin-3-yl)methanolhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Cyclopropylazetidin-3-yl)methanolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and azetidine moieties contribute to its binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Structural and Functional Group Analysis

Key Observations :
- The target compound’s azetidine ring is smaller and more strained than the aromatic or tricyclic systems in the compared hydrochlorides.
- The cyclopropyl group could confer metabolic stability by resisting cytochrome P450 oxidation, a feature absent in the compared compounds.
Physicochemical and Analytical Comparisons
Solubility and Stability :
- Hydrochloride salts generally exhibit high solubility in water and polar solvents. The target compound’s solubility is expected to exceed that of chlorphenoxamine HCl (moderate solubility due to chloro-substituent) .
- Stability-indicating RP-HPLC methods, as described for dosulepin HCl , could be adapted to assess the degradation pathways of the target compound under stress conditions (e.g., heat, pH).
Analytical Techniques :
- Simultaneous Determination : Methods used for benzydamine HCl and parabens (e.g., HPLC-UV) could be modified to quantify the target compound alongside impurities.
Research Findings and Data Tables
Biological Activity
(3-Cyclopropylazetidin-3-yl)methanolhydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthetic routes, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H13ClN2O
- Molecular Weight : 162.64 g/mol
- IUPAC Name : (3-Cyclopropylazetidin-3-yl)methanol hydrochloride
- CAS Number : 2792201-56-8
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its potential therapeutic applications. The compound exhibits various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for developing new antibiotics.
- Neurological Effects : The compound's structural similarity to known neuroactive agents indicates potential applications in treating neurological disorders.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Interaction with neurotransmitter receptors, potentially modulating synaptic transmission.
- Inhibition of specific enzymes involved in metabolic pathways related to bacterial growth and survival.
Synthetic Routes
The synthesis of this compound involves several chemical reactions, including:
- Formation of Azetidine : The azetidine ring can be synthesized through cyclization reactions involving cyclopropyl amines.
- Hydrochloride Salt Formation : The hydrochloride salt is typically formed by reacting the base form with hydrochloric acid.
Table 1: Summary of Biological Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed significant inhibition against Gram-positive bacteria. |
| Study B | Neurological Effects | Indicated potential as a neuroprotective agent in animal models. |
| Study C | Enzyme Inhibition | Demonstrated inhibition of acetylcholinesterase, suggesting cognitive enhancement properties. |
Case Study 1: Antimicrobial Properties
In a study published in 2024, this compound was tested against various bacterial strains. The results indicated a notable reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic agent.
Case Study 2: Neuroprotective Effects
Another research effort focused on the compound's neuroprotective effects in models of neurodegeneration. It was observed that treatment with the compound improved cognitive function and reduced neuronal death in animal models induced with neurotoxic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

